Methyl pyrrolidine-1-butyrate
Description
Contextualization within Nitrogen Heterocycle Chemistry
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. This structural motif is a cornerstone of medicinal chemistry and materials science, with over 85% of all biologically active compounds featuring a heterocyclic or heteroaromatic structure, a majority of which contain nitrogen. Current time information in Bangalore, IN. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a particularly privileged scaffold in drug discovery. ontosight.aisolubilityofthings.com It is present in numerous natural products, alkaloids, and FDA-approved drugs. ontosight.aievitachem.com The basicity conferred by the secondary amine and the stereogenic centers that allow for three-dimensional diversity make pyrrolidine derivatives highly valuable in the design of new chemical entities. solubilityofthings.com Methyl pyrrolidine-1-butyrate, with its pyrrolidine core functionalized with a methyl butyrate (B1204436) chain, represents a simple yet intriguing example within this vast chemical space.
Academic Significance of Pyrrolidine Esters as Chemical Entities
Pyrrolidine esters are a class of compounds that have demonstrated considerable utility in organic synthesis and medicinal chemistry. The ester functionality provides a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol. These transformations allow for the facile introduction of diverse functional groups, enabling the exploration of a wide range of chemical space. copernicus.org In medicinal chemistry, the pyrrolidine ring can interact with biological targets, while the ester group and its derivatives can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. copernicus.orgacs.org The synthesis of various pyrrolidine esters has been a subject of academic research, with a focus on developing efficient and stereoselective synthetic methodologies. tesisenred.netbldpharm.com
Current Research Landscape and Gaps Pertaining to this compound
A comprehensive review of the current academic literature reveals that while the broader classes of nitrogen heterocycles and pyrrolidine derivatives are extensively studied, specific research focusing solely on this compound is notably limited. The compound has been synthesized and characterized as part of broader studies on heterocyclic GABA analogues, where it was evaluated for its inhibitory potential against the GABA-AT enzyme. nih.gov However, beyond this initial screening, there appears to be a significant gap in the dedicated investigation of its biological activities and potential applications.
This lack of extensive research suggests that this compound is likely viewed primarily as a synthetic intermediate or a building block for the construction of more complex molecules, rather than an end-product with inherent therapeutic or material properties. The existing research landscape, therefore, presents a clear opportunity for further investigation into the standalone potential of this compound. A thorough exploration of its pharmacological profile and material properties could unveil novel applications and expand its role beyond that of a simple precursor.
Scope and Objectives for In-Depth Investigation of this compound
This article aims to provide a foundational and scientifically rigorous overview of this compound. The primary objectives are to:
Present the known physicochemical properties and spectroscopic data of the compound in a clear and accessible format.
Detail a validated synthetic procedure for its preparation.
Contextualize its significance within the broader fields of nitrogen heterocycle and pyrrolidine chemistry.
Highlight the current gaps in the research landscape and propose avenues for future in-depth investigation.
By consolidating the available information and clearly defining the areas for future exploration, this article serves as a valuable resource for chemists and researchers interested in the potential of this and similar under-explored chemical entities.
Detailed Research Findings
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the interactive table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | nih.gov |
| Molecular Weight | 171.24 g/mol | nih.gov |
| Appearance | Light yellow oil | nih.gov |
| IUPAC Name | methyl 4-(pyrrolidin-1-yl)butanoate | nih.gov |
| CAS Number | 22041-24-3 | |
| Canonical SMILES | C[N+]1(CCCC1)CCCC(=O)[O-] | nih.gov |
| InChI Key | MXRVDXQFAGJLAO-UHFFFAOYSA-N | nih.gov |
Synthesis of this compound
A general and established procedure for the synthesis of this compound involves the reaction of a heterocyclic amine with an appropriate ester. nih.gov
General Procedure:
In a round-bottomed flask, the heterocyclic amine (pyrrolidine) is mixed with a suitable ester, such as methyl 4-bromobutanoate, in a solvent like methanol (B129727). The mixture is then stirred, often with the addition of a base like lithium hydroxide (B78521), at room temperature for a specified period. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is worked up to isolate the desired product. Purification is typically achieved through column chromatography on silica (B1680970) gel. nih.gov
Spectroscopic Data
The structural identity of this compound has been confirmed through various spectroscopic methods. The key NMR and mass spectrometry data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: nih.gov
| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) |
| ¹H-NMR | 3.59 (s, 3H, OCH₃), 2.42 (m, 4H, Hpyrrolidine), 2.38 (t, J = 8.40 Hz, 2H, NCH₂), 2.29 (t, J = 7.6 Hz, 2H, CH₂CO), 1.76 (q, J = 7.2 Hz, 2H), 1.69 (m, 4H, Hpyrrolidine) |
| ¹³C-NMR | 174.01 (CO), 55.71 (2C, CH₂pyrrolidine), 54.16 (NCH₂), 51.62 (COOCH₃), 32.28 (CH₂CO), 24.40 (2C, CH₂pyrrolidine), 23.55 (CH₂CH₂) |
High-Resolution Mass Spectrometry (HRMS): nih.gov
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 171.1259 | 172.1248 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
22041-24-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 4-pyrrolidin-1-ylbutanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)5-4-8-10-6-2-3-7-10/h2-8H2,1H3 |
InChI Key |
YUWSENDKBFKEMK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCN1CCCC1 |
Canonical SMILES |
COC(=O)CCCN1CCCC1 |
Other CAS No. |
22041-24-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Pyrrolidine 1 Butyrate and Cognate Pyrrolidine Esters
Strategic Approaches to Pyrrolidine (B122466) Ring Construction
Modern synthetic approaches to the pyrrolidine core often rely on cycloaddition reactions, which allow for the rapid assembly of the five-membered ring with a high degree of stereochemical control. Both metal-catalyzed and organocatalytic pathways have emerged as powerful tools for this purpose.
Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis provides a versatile platform for the construction of pyrrolidine rings through various modes of activation. Copper, silver, and gold catalysts, in particular, have been extensively explored for their ability to facilitate cycloaddition reactions leading to highly substituted and stereochemically complex pyrrolidines.
Copper(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with alkenes represent a highly convergent and atom-economical method for synthesizing polysubstituted pyrrolidines. sci-hub.se This methodology typically involves the reaction of an α-amino acid ester, an aldehyde, and a dipolarophile, which come together in a single pot to generate the desired heterocyclic product. rsc.orgacs.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for creating enantioenriched pyrrolidines. rsc.org
The reaction proceeds through the in situ formation of an azomethine ylide from the condensation of an α-amino ester with an aldehyde, which is then facilitated by the copper(I) catalyst. This ylide subsequently undergoes a [3+2] cycloaddition with an electron-deficient alkene. nih.gov The choice of chiral ligands is crucial for achieving high enantioselectivity. For instance, the use of chiral ferrocenyl P,N-ligands and Taniaphos has been shown to be effective in promoting these transformations with high yields and stereoselectivities. researchgate.net
Recent advancements have expanded the scope of this reaction to include challenging substrates such as β-substituted alkenyl heteroarenes and electron-rich benzofulvenes, which were previously difficult to employ as dipolarophiles. rsc.orgacs.org A dual activation strategy, where the copper catalyst coordinates to both the dipole and the dipolarophile, has been proposed to explain the enhanced reactivity and high stereoselectivity observed in these cases. acs.org
Table 1: Examples of Copper(I)-Catalyzed Pyrrolidine Synthesis
| Ligand | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (R)-Fesulphos | α,α-disubstituted alkene | - | - | - |
| Taniaphos | Aryl vinyl sulfones | Good | exo-selective | 65-85 |
Data sourced from multiple studies to illustrate the range of outcomes. nih.govresearchgate.net
Furthermore, copper-catalyzed intermolecular carboamination of vinylarenes and dienes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported as a method to access 2-aryl- and 2-vinylpyrrolidines. acs.orgnih.gov This reaction is believed to proceed through a radical mechanism involving a copper(III) intermediate. nih.gov
Silver(I) catalysts have emerged as a powerful alternative for asymmetric [3+2] cycloaddition reactions of azomethine ylides, leading to the synthesis of highly functionalized and enantioenriched pyrrolidines. thieme.deresearchgate.net These reactions often exhibit excellent diastereoselectivity and enantioselectivity under mild conditions. thieme.de The combination of a silver salt, such as AgOAc or Ag2CO3, with a chiral ligand is key to the success of these transformations. researchgate.nettandfonline.com
A variety of chiral ligands have been successfully employed, including those derived from L-tert-leucine (AmidPhos), Segphos, and ferrocene-based P,N-ligands. thieme.deresearchgate.nettandfonline.com For example, the use of a chiral L-tert-leucine-derived AmidPhos-Ag2CO3 system can catalyze the asymmetric [3+2] cycloaddition with low catalyst loading, yielding highly functionalized endo-adducts. thieme.de Similarly, the (R)-DM-SEGPHOS–Ag(I) complex has been used to synthesize pyrrolidines and pyrrolizidines with multiple contiguous stereogenic centers in high yields and excellent enantioselectivities. acs.org
The scope of dipolarophiles in silver-catalyzed cycloadditions is broad and includes maleimides, chalcones, and α-alkylidene succinimides. acs.orgrsc.orgx-mol.com The reaction of azomethine ylides generated from isatins and primary α-amino acid esters with chalcones, for instance, produces spiropyrrolidine oxindoles with four consecutive stereocenters in high yields and diastereoselectivities. rsc.org Furthermore, a silver-catalyzed desymmetrization of prochiral cyclopentene-1,3-dione via [3+2] cycloaddition of an azomethine ylide has been demonstrated, providing access to highly functionalized bicyclic pyrrolidine derivatives. acs.org
A notable application of this methodology is the dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process. rsc.org In this system, the silver complex acts as both a catalyst and an external selector, leading to the exclusive formation of chiral 5-furyl-pyrrolidine products with good yield and enantiopurity. rsc.org
Table 2: Selected Silver(I)-Catalyzed Asymmetric [3+2] Cycloadditions
| Ligand | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (R)-DM-SEGPHOS | Various | up to 93 | up to 99:1 | up to 98 |
| L-tert-leucine-derived AmidPhos | Various | High | High endo/exo | High |
Data compiled from various sources to showcase the effectiveness of different ligand-catalyst systems. thieme.deacs.orgx-mol.com
Gold(I) catalysts, known for their carbophilic Lewis acidity, have proven to be highly effective in promoting cascade cyclizations to form pyrrolidine rings. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and exhibit broad substrate scope. organic-chemistry.org Gold catalysts can activate unsaturated carbon-carbon bonds, such as those in allenes and alkynes, towards nucleophilic attack by a tethered nitrogen atom, initiating a cyclization cascade. acs.orgorganic-chemistry.org
One common strategy involves the intramolecular hydroamination of unactivated olefins. For example, treatment of N-4-pentenyl or N-5-hexenyl ureas with a catalytic amount of a gold(I) complex and a silver co-catalyst leads to the corresponding nitrogen heterocycles in excellent yield via an exo-hydroamination. organic-chemistry.org Similarly, gold(I) catalysts can facilitate the intramolecular amination of allylic alcohols with alkylamines to furnish substituted pyrrolidines. nih.gov This process occurs with a net syn addition of the amine relative to the departing hydroxyl group, demonstrating high stereocontrol. nih.gov
Cascade reactions involving allenes are also a hallmark of gold catalysis. N-allenyl carbamates can undergo gold-catalyzed intramolecular hydroamination to form 2-vinylpyrrolidines in high yield. acs.org This transformation can even transfer chirality from an axially chiral allene (B1206475) to the newly formed stereogenic center in the pyrrolidine ring. acs.org
More complex cascades have also been developed. A gold(I)/silver(I)-cocatalyzed cascade involving an intermolecular N-Michael addition followed by an intramolecular hydroalkylation of unactivated alkenes provides a route to a variety of pyrrolidine compounds. nih.gov Another innovative approach is the gold-catalyzed cascade cyclization of N-propargyl ynamides, which proceeds through a presumed vinyl cation intermediate to generate functionalized indeno[1,2-c]pyrroles. rsc.org
Table 3: Examples of Gold(I)-Catalyzed Pyrrolidine Synthesis
| Substrate Type | Catalyst System | Product Type | Yield (%) |
|---|---|---|---|
| N-allenyl carbamate | Au[P(t-Bu)2(o-biphenyl)]Cl / AgOTf | 2-vinylpyrrolidine | 95 |
| Allylic alcohol with alkylamine | (1)AuCl / AgSbF6 | Substituted pyrrolidine | High |
Data gathered from studies on gold-catalyzed cyclizations. nih.govacs.orgnih.gov
Organocatalytic Cycloaddition Pathways
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidines, offering a metal-free alternative to traditional methods. researchgate.net These reactions often proceed under mild conditions and are tolerant of a variety of functional groups. researchgate.net Chiral secondary amines, such as proline and its derivatives, are frequently used as catalysts to activate substrates towards cycloaddition. portico.orgresearchgate.net
One of the key activation modes in organocatalysis is the formation of an iminium ion from the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde. portico.org This activation lowers the LUMO of the dipolarophile, facilitating its reaction with a 1,3-dipole like an azomethine ylide. portico.org This approach has been successfully applied to the [3+2] cycloaddition of azomethine ylides and acrolein, using L-proline as a catalyst to afford pyrrolidine cycloadducts with complete diastereomeric control and good enantiomeric control. portico.orgresearchgate.net
A particularly innovative approach in organocatalysis is Singly Occupied Molecular Orbital (SOMO) activation. princeton.edu This strategy involves the one-electron oxidation of a transiently formed enamine, which is generated from the reaction of an aldehyde with a chiral secondary amine catalyst, to form a three-π-electron radical cation. acs.orgnih.govnih.gov This SOMO-activated intermediate is highly electrophilic and can engage in a variety of enantioselective transformations. acs.org
In the context of pyrrolidine synthesis, a SOMO-activated enantioselective [3+2] coupling of β-amino aldehydes and conjugated olefins has been developed. acs.orgnih.gov The proposed mechanism involves the addition of the olefin to the transient enamine radical cation, followed by an oxidative radical-polar crossover to form a carbocation. acs.orgnih.govresearchgate.net This cationic intermediate is then trapped by the tethered amine nucleophile in a stereoselective ring-closure to yield the complex pyrrolidine product. nih.gov
This methodology allows for the rapid construction of stereochemically complex pyrrolidines from simple and modular starting materials with high chemical efficiency and enantiocontrol. nih.govnih.govresearchgate.net A range of olefins, including styrenes and dienes, have been shown to be suitable coupling partners. nih.gov Importantly, the stereochemical outcome can often be controlled by the choice of catalyst antipode, allowing for the selective formation of different pyrrolidine isomers. nih.gov
Table 4: SOMO-Activated Enantioselective Pyrrolidine Synthesis
| Olefin Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|
This table summarizes typical results from SOMO-activated cycloadditions. nih.gov
Pyrrolidine-Derived Catalysts in Enantioselective Mannich-Type Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction used to synthesize β-amino carbonyl compounds. nih.gov In the realm of asymmetric synthesis, pyrrolidine derivatives have emerged as highly effective organocatalysts for enantioselective Mannich-type reactions. nih.gov These catalysts operate by forming a nucleophilic enamine intermediate with a donor aldehyde or ketone, which then reacts with an electrophilic imine. nih.gov
A notable example is the use of 3-pyrrolidinecarboxylic acid (also known as β-proline) and its derivatives. acs.orgresearchgate.net Unlike (S)-proline, which typically yields syn-products, catalysts based on 3-pyrrolidinecarboxylic acid have been specifically designed and shown to favor the formation of anti-Mannich products with high diastereo- and enantioselectivities. nih.govnih.gov The position of the carboxylic acid group on the pyrrolidine ring is crucial for stereocontrol; moving the carboxylate from the 2-position (as in proline) to the 3-position dramatically alters the organization of the transition state, leading to a reversal of diastereoselectivity from syn to anti. researchgate.net
For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been engineered as a highly effective catalyst for the direct Mannich reaction between unmodified aldehydes and N-PMP-protected α-imino esters, affording anti-products with excellent diastereomeric ratios (dr) and enantiomeric excess (ee). nih.gov Computational studies predicted and experimental results confirmed that this catalyst design would be highly effective for achieving anti-selectivity. nih.gov Research has shown that these reactions proceed under mild conditions and with low catalyst loadings (1–5 mol%). nih.gov The addition of additives, such as potassium carbonate (K₂CO₃), has been found to further improve the enantioselectivities of 3-pyrrolidinecarboxylic acid-catalyzed reactions while maintaining the high anti-selectivity. nii.ac.jp
| Catalyst | Reaction Type | Substrates | Selectivity Outcome | Reference |
|---|---|---|---|---|
| (R)-3-Pyrrolidinecarboxylic acid | Enantioselective Mannich-type | Ketones and α-imino esters | anti/syn up to >99:1, up to 99% ee | acs.orgresearchgate.net |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Enantioselective Mannich-type | Aldehydes and α-imino esters | anti/syn up to 99:1, up to >99% ee | researchgate.net |
| (S)-3-Pyrrolidinecarboxylic acid with K₂CO₃ | Enantioselective Mannich-type | Cyclohexanone and N-PMP-protected imines | High anti-diastereo- and enantioselectivity (e.g., er 96:4) | nii.ac.jp |
| (S)-Pipecolic acid | Enantioselective Mannich-type | Aldehydes and N-PMP-protected α-imino ethyl glyoxylate | Both syn- and anti-products (dr = 1.4–2:1) with >98% ee | nih.gov |
Intramolecular Cyclization Methods
Intramolecular cyclization represents a powerful strategy for constructing the pyrrolidine ring from acyclic precursors. mdpi.com This approach involves forming a C-N bond within a single molecule to close the five-membered ring.
Reductive hydroamination has been developed as an efficient method for the stereoselective synthesis of pyrrolidines. rsc.org A notable advancement is the TMSOTf (trimethylsilyl trifluoromethanesulfonate)-mediated '5-endo-dig' reductive hydroamination cascade. rsc.orgrsc.org This metal-free, Lewis acid-mediated process allows for the cyclization of internal alkynylamines or enynyl amines to furnish substituted pyrrolidine derivatives. rsc.orgacs.orgresearchgate.net
The reaction proceeds through a hydroamination-reduction cascade, and the choice of protecting group on the nitrogen atom has been shown to significantly influence both the reactivity and the diastereoselectivity of the outcome. rsc.orgrsc.org This methodology has proven effective for synthesizing pyrrolidines bearing lipophilic side chains, which are common motifs in various biologically active alkaloids. acs.orgacs.org The strategy is valued for its brevity and has been applied to the total synthesis of several natural products. researchgate.netacs.org
| Method | Catalyst/Mediator | Precursor Type | Product | Key Features | Reference |
|---|---|---|---|---|---|
| '5-endo-dig' Reductive Hydroamination | TMSOTf | Internal alkynylamines | Substituted pyrrolidines | Stereoselective, protecting group dependent | rsc.orgrsc.org |
| '5-endo-dig' Reductive Hydroamination | TMSOTf | Enynyl amines | Pyrrolidines with hydrophobic chains | Metal-free, unified approach for alkaloids | acs.orgacs.org |
The formation of the pyrrolidine ring from open-chain molecules is a common and versatile strategy. mdpi.com Various methods exist, often categorized by the type of bond formation and the nature of the precursor.
Nucleophilic Substitution: Intramolecular SN2' reactions provide a pathway to 2,4-disubstituted pyrrolidines. nih.gov For example, hydroxylamines derived from the reduction of oximes can act as nitrogen nucleophiles, cyclizing onto an allylic bromide intramolecularly to form N-alkoxyl pyrrolidines with good stereoselectivity. nih.gov
Metal-Catalyzed Cyclization: Iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes is a highly efficient and diastereoselective method for producing enantiopure trans-2,5-disubstituted pyrrolidines. scispace.com This sustainable approach leverages readily available L-α-amino acids as starting materials. scispace.com Similarly, ferric chloride (FeCl₃) can mediate a carbenium ion-induced intramolecular cyclization of N-tethered alkyne-benzyl alkanols to yield substituted pyrrolidines. researchgate.net
Radical Cyclization: A cobalt(II)-based catalytic system enables the enantioselective intramolecular radical alkylation of C(sp³)—H bonds. scispace.com This method allows for the construction of chiral α-substituted pyrrolidines from acyclic aliphatic diazo compounds, representing a novel approach to ring formation via C-H functionalization. scispace.com
Reductive Amination and Other Cyclizations: Classical methods include the reductive amination of 1,4-dicarbonyl compounds with a primary amine, or the cyclization of 1,4-amino alcohols. mdpi.com More recent approaches involve the acid-mediated cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through a tandem intramolecular cyclization and a 1,3-sigmatropic aryl shift to yield 3-arylidene-1-pyrrolines. rsc.org
Multi-Component Reaction Sequences for Pyrrolidine Core Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules like pyrrolidines. beilstein-journals.orgrsc.orgnih.gov This approach is valued for its step economy and potential for creating diverse molecular libraries. rsc.orgnih.gov
[3+2] Cycloaddition Reactions: A prominent MCR strategy for pyrrolidine synthesis is the [3+2] cycloaddition involving azomethine ylides. mdpi.comsci-hub.se These ylides, often generated in situ from the condensation of an α-amino acid (like glycine) or its ester with an aldehyde, react with a dipolarophile (an alkene) to form the pyrrolidine ring. mdpi.comnih.gov This method can be catalyzed by metal salts like Ag(I) or Cu(I) to control the diastereoselectivity, yielding either endo- or exo-cycloadducts. nih.gov The use of chiral auxiliaries, such as Oppolzer's camphorsultam, allows for asymmetric synthesis, producing enantiomerically pure pyrrolidine fragments. nih.gov
Isocyanide-Based MCRs: Isocyanides are versatile building blocks in MCRs. beilstein-journals.org The Ugi four-component reaction (U-4CR), which combines an oxo-compound, an amine, a carboxylic acid, and an isocyanide, can be followed by a subsequent cyclization step to produce 2-substituted pyrrolidine-based dipeptide mimics. beilstein-journals.org Other isocyanide-based MCRs can directly construct imino-pyrrolidine-thione scaffolds through a sequence involving a Smiles rearrangement and intramolecular cyclization. acs.org
Other MCRs: Various other MCRs have been developed. For example, a one-pot three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, can produce various pyrrolidine-2-carboxylates. tandfonline.com Another three-component reaction involves an aldehyde, aminomalonate, and a nitro-alkene to yield tetrasubstituted pyrrolidines with high diastereoselectivity. mdpi.com
| Reaction Name/Type | Components | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric [C+NC+CC] Cycloaddition | Aldehyde, Glycylsultam, Alkene | Metallo-azomethine ylide | Enantiopure pyrrolidine fragments | nih.gov |
| Ugi-4CR followed by Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Acyclic Ugi product | Pyrrolidine-based dipeptide mimics | beilstein-journals.org |
| [3+2] Cycloaddition | Isatin, Glycine methyl ester, Thiazolidinone derivative | Azomethine ylide | Spirooxindole pyrrolidines | tandfonline.com |
| Iodine-initiated MCR | Aldehyde, Amino acid ester, Chalcone | Schiff base | Pyrrolidine-2-carboxylates | tandfonline.com |
Esterification and Derivatization Techniques for the Butyrate (B1204436) Moiety
Once the pyrrolidine core is established, the synthesis of a target molecule like Methyl pyrrolidine-1-butyrate requires the formation of the ester group. This involves creating an ester linkage between the pyrrolidine nitrogen and a butyrate precursor, or esterifying a pre-existing carboxylic acid or alcohol function.
Direct Esterification Strategies for Pyrrolidine Alcohols
Direct esterification involves the formation of an ester from an alcohol and a carboxylic acid, or directly from an alcohol itself under oxidative conditions. rsc.org These methods avoid the need for pre-activated carboxylic acid derivatives (like acyl chlorides or anhydrides), offering a more atom-economical and environmentally friendly route. rsc.orgnih.gov
For a precursor like 4-(pyrrolidin-1-yl)butan-1-ol (B1282405), direct esterification would be a key step in forming the corresponding methyl ester. Methodologies include:
Catalytic Dehydrative Esterification: Macroporous polymeric acid catalysts have been developed for the direct esterification of alcohols with carboxylic acids. nih.gov These reactions can proceed at moderate temperatures (50-80 °C) without the need to remove the water byproduct, leading to high yields of the desired ester. nih.gov
Oxidative Esterification via C-H Functionalization: An innovative approach involves the direct esterification of alcohols catalyzed by reagents like tetrabutylammonium (B224687) iodide (TBAI) via C(sp³)–H bond functionalization of a coupling partner. rsc.org While this specific literature example focuses on forming benzyl (B1604629) esters from alcohols and alkyl-substituted azaarenes, the principle of direct, oxidative coupling to form esters from alcohols highlights a modern synthetic strategy. rsc.org Developments in transition-metal-catalyzed and metal-free direct oxidative esterification of alcohols are opening new, efficient pathways to synthesize esters from readily available materials. rsc.org
Transesterification Protocols for this compound
Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. This method is particularly useful for synthesizing this compound from other alkyl esters of pyrrolidine-1-butyric acid. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the starting ester is protonated, increasing its electrophilicity. A large excess of methanol (B129727) then acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate. Following a series of proton transfer steps, the original alcohol group is eliminated, and deprotonation of the carbonyl yields the new methyl ester. masterorganicchemistry.comaocs.org To drive the equilibrium towards the desired product, methanol is typically used as the solvent. masterorganicchemistry.com Common acid catalysts include hydrogen chloride and sulfuric acid. aocs.org
Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, typically sodium methoxide (B1231860), is used. The methoxide ion directly attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide and forming the methyl ester. masterorganicchemistry.com This process is highly efficient but requires anhydrous conditions, as the presence of water would lead to saponification (hydrolysis of the ester to a carboxylic acid). aocs.org
| Catalyst Type | Mechanism | Key Considerations |
| Acid (e.g., H₂SO₄, HCl) | Protonation of carbonyl -> Nucleophilic attack by methanol -> Proton transfer -> Elimination of alcohol | Reversible reaction; requires a large excess of methanol to shift equilibrium. masterorganicchemistry.comaocs.org |
| Base (e.g., NaOCH₃) | Nucleophilic attack by methoxide -> Tetrahedral intermediate -> Elimination of alkoxide | Irreversible and often faster than acid catalysis; requires anhydrous conditions to prevent saponification. masterorganicchemistry.comaocs.org |
Chemical Transformation of Pyrrolidine-Carboxylic Acids to Methyl Esters
The direct conversion of pyrrolidine-carboxylic acids to their corresponding methyl esters is a fundamental esterification reaction. Several standard methods can be employed for this transformation.
One of the most common methods is Fischer-Speier esterification . This involves heating the pyrrolidine-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of methanol or remove the water formed during the reaction.
Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride . The pyrrolidine-carboxylic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This highly reactive intermediate is then reacted with methanol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the methyl ester. researchgate.net
For sensitive substrates or under milder conditions, coupling reagents used in peptide synthesis can be adapted. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid to facilitate esterification with methanol.
Stereoselective Synthesis of this compound Derivatives
The synthesis of stereochemically defined pyrrolidine esters is of significant interest due to the prevalence of the chiral pyrrolidine motif in bioactive molecules. mdpi.com Advanced synthetic strategies focus on controlling the stereochemistry at multiple centers within the pyrrolidine ring.
Diastereoselective Control in Pyrrolidine Synthesis
Diastereoselective synthesis of pyrrolidine esters aims to control the relative configuration of substituents on the pyrrolidine ring. Several powerful methods have been developed to achieve this.
Multicomponent Reactions: Three-component reactions catalyzed by Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) have been shown to produce highly substituted pyrrolidines with excellent diastereoselectivity. For instance, the reaction of aldehydes, amines, and 1,1-cyclopropanediesters generates pyrrolidines, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org
Intramolecular Cyclization: The intramolecular SN2' cyclization of N-alkoxyl amine derivatives provides an effective route to 2,4-disubstituted pyrrolidines with good stereocontrol. nih.gov Similarly, one-pot nitro-Mannich/hydroamination cascade reactions, using a combination of base and gold(I) catalysts, can create substituted pyrrolidines with three stereocenters in high yields and diastereoselectivities. rsc.org
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone for pyrrolidine synthesis. These reactions can be highly diastereoselective. rsc.orgacs.org For example, the reaction of azomethine ylides with electron-deficient alkenes can generate complex polycyclic systems containing a pyrrolidine ring with up to seven stereocenters in a single, diastereoselective step. acs.org
| Method | Catalyst/Reagent | Key Features | Reference |
| Three-Component Reaction | Yb(OTf)₃ | Forms cis-2,5-disubstituted pyrrolidines. | organic-chemistry.org |
| Intramolecular SN2' Cyclization | NaBH₃CN | Creates 2,4-disubstituted pyrrolidines. | nih.gov |
| Nitro-Mannich/Hydroamination | Base and Gold(I) Catalyst | Generates pyrrolidines with three stereocenters. | rsc.org |
| [3+2] Cycloaddition | Azomethine Ylides | Constructs two rings and four contiguous stereocenters. | rsc.org |
Enantioselective Approaches Employing Chiral Catalysts and Auxiliaries
Achieving enantioselectivity in the synthesis of pyrrolidine esters involves the use of chiral catalysts or chiral auxiliaries to influence the formation of one enantiomer over the other.
Chiral Catalysts:
Metal-Based Catalysts: Silver(I) catalysis has emerged as a powerful tool for the stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines. By selecting different chiral phosphine (B1218219) ligands, such as DTBM-Segphos or CA-AA-Amidphos, it is possible to selectively synthesize either exo- or endo-pyrrolidines with excellent diastereo- and enantioselectivities (up to >99:1 dr and >99% ee). organic-chemistry.orgacs.org Copper(II) complexes with chiral diamine ligands have also been used to catalyze enantioselective Henry reactions to produce precursors for chiral 2-pyrrolidinones. dntb.gov.ua
Organocatalysts: Chiral pyrrolidine-based organocatalysts, often derived from proline, are highly effective in promoting various asymmetric transformations. mdpi.com For example, bifunctional organocatalysts that combine a secondary amine with a hydrogen-bond donor can catalyze nitro-Michael reactions with high enantioselectivity. mdpi.com
Chiral Auxiliaries: Chiral auxiliaries, such as those derived from Evans, can be attached to the reactants to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
| Catalyst System | Reaction Type | Stereochemical Outcome | Reference |
| AgHMDS/DTBM-Segphos | [3+2] Cycloaddition | exo-pyrrolidines, >99% ee | organic-chemistry.orgacs.org |
| Ag₂O/CA-AA-Amidphos | [3+2] Cycloaddition | endo-pyrrolidines, >99% ee | organic-chemistry.orgacs.org |
| Pyrrolidine-based Organocatalysts | Aldol (B89426)/Michael Reactions | High enantioselectivity | mdpi.com |
| Copper(II)/Chiral Diamine | Henry Reaction | High enantioselectivity | dntb.gov.ua |
Control of Exo/Endo Selectivity in Cycloaddition Reactions
In [3+2] cycloaddition reactions for synthesizing pyrrolidines, controlling the exo versus endo diastereoselectivity is a significant challenge. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical pathway.
Recent advances have demonstrated that the exo/endo selectivity can be effectively tuned. For instance, in the Ag(I)-catalyzed [3+2] cycloaddition of iminoesters with acrylates, the use of a sterically hindered CA-AA-Amidphos ligand with Ag₂O leads exclusively to the endo-adduct. thieme-connect.com Conversely, switching the catalyst system to AgHMDS with a Segphos-based ligand and using a bulkier acrylate (B77674) ester favors the formation of the exo-adduct with excellent stereocontrol. acs.orgthieme-connect.com
Furthermore, novel polyfunctional Lewis acid/azolium-aryloxide catalysts have been developed that allow for precise control over the endo/exo selectivity in 1,3-dipolar cycloadditions. nih.gov The switch in selectivity is achieved by modifying the metal center, the azolium moiety, and steric factors within the catalyst structure. nih.gov Computational studies suggest that these catalysts lower the energetic barriers for both pathways but can be tuned to favor one over the other. nih.govnih.gov
Green Chemistry Principles in the Synthesis of Pyrrolidine Esters
The application of green chemistry principles to the synthesis of pyrrolidine esters aims to reduce environmental impact by using safer solvents, improving atom economy, and employing catalytic methods. mdpi.com
Eco-friendly Solvents and Catalysts: One-pot, three-component syntheses of substituted pyrrolidin-2-one derivatives have been developed using β-cyclodextrin as a biodegradable, water-soluble supramolecular catalyst in a water-ethanol solvent system. nih.gov This approach avoids the use of hazardous metals and organic solvents.
Atom Economy and One-Pot Reactions: Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one step, minimizing waste. tandfonline.com The synthesis of highly functionalized pyrrolidines through MCRs, which generate only water as a byproduct, exemplifies this principle. acs.org
Catalytic Methods: The use of recyclable catalysts, such as iridium complexes for the N-heterocyclization of primary amines with diols, represents a sustainable approach to pyrrolidine synthesis. rsc.org Biocatalysis, using engineered enzymes like P411 variants, offers a green route to chiral pyrrolidines via intramolecular C(sp³)–H amination, operating under mild conditions. acs.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to produce cleaner pyrrolidine products with shorter reaction times and higher yields compared to conventional heating methods. mdpi.com
Utilization of Aqueous Media and Bio-Based Solvents
The shift away from volatile and often toxic organic solvents is a cornerstone of green chemistry. For the synthesis of pyrrolidine derivatives, water and bio-based solvents have emerged as promising alternatives.
The synthesis of N-methylpyrrolidine, a related compound, has been successfully achieved in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with potassium carbonate as a catalyst. vjs.ac.vn This process is noted for its use of inexpensive and environmentally friendly solvent and catalyst at a moderate temperature of 90°C, resulting in a product yield of 50.3%. vjs.ac.vn While this specific example does not produce this compound, it demonstrates the feasibility of forming the core pyrrolidine ring in water.
Bio-based solvents, derived from renewable resources, offer another green alternative. researchgate.net Solvents like Cyrene, derived from cellulose, have been investigated as replacements for toxic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rsc.org For instance, Cyrene has been successfully employed as a solvent in the synthesis of various amides and dipeptides. rsc.org While direct synthesis of this compound in Cyrene is not explicitly detailed in the reviewed literature, the successful application of this bio-solvent in related transformations suggests its potential. researchgate.netrsc.org Another promising bio-based solvent is γ-Valerolactone (GVL). researchgate.net
The use of brine, a simple aqueous solution of salt, has also shown to be effective. In the synthesis of dipeptide-like organocatalysts, which often feature a pyrrolidine core, brine proved to be a better medium than pure water for certain asymmetric aldol reactions. unibo.it
| Solvent System | Reactants/Reaction Type | Key Findings/Advantages | Reference |
|---|---|---|---|
| Aqueous Medium (Water) | Methylamine and 1,4-dibromobutane for N-methylpyrrolidine synthesis | Inexpensive, environmentally friendly, moderate reaction temperature (90°C). | vjs.ac.vn |
| Water-Ethanol (1:1) | One-pot synthesis of substituted pyrrolidine-2-one derivatives | Ideal solvent for β-cyclodextrin catalyzed reaction, mild conditions. | rsc.orgbohrium.com |
| Cyrene | Amide and dipeptide synthesis | A bio-based, sustainable alternative to toxic solvents like DMF and NMP. | rsc.org |
| Brine | Asymmetric aldol reactions using dipeptide-like organocatalysts | Proved to be a better medium than pure water for specific reactions. | unibo.it |
Development of Recyclable and Environmentally Benign Catalytic Systems
The development of catalysts that are both efficient and easily separable from the reaction mixture for reuse is a key area of research. This is particularly relevant for the synthesis of pyrrolidine esters to minimize waste and cost.
Organocatalysts: Chiral pyrrolidine-based organocatalysts have gained prominence for their ability to promote asymmetric transformations in an environmentally friendly manner, avoiding the use of metals. nih.gov Proline and its derivatives are notable examples, though proline itself suffers from poor solubility in many organic solvents. unibo.itnih.gov To overcome this, prolinamides have been developed, which show improved properties. nih.gov Some of these catalysts can be recovered and reused for multiple cycles without a significant loss of enantioselectivity. nih.gov For instance, a prolinamide catalyst was successfully reused for five cycles in an asymmetric aldol reaction. nih.gov
Ionic Liquids: Pyrrolidinium (B1226570) acetate, an ionic liquid, has been demonstrated as a green and recyclable catalyst for the synthesis of benzimidazoles and benzothiazoles under solvent-free conditions. thieme-connect.de While not directly applied to pyrrolidine ester synthesis, this highlights the potential of pyrrolidinium-based ionic liquids as recyclable catalysts in related organic transformations.
Supported Catalysts: Immobilizing a catalyst on a solid support is a common strategy for easy recovery and recycling. A chiral 2-(triphenylmethyl)pyrrolidine organocatalyst anchored to researchgate.netfullerene has been developed and shown to be effective in Michael additions. acs.org This supported catalyst could be recycled up to six times with only a moderate decrease in activity and no loss of enantioselectivity. acs.org Similarly, fluorous (S)-pyrrolidine sulfonamide has been used as a recyclable organocatalyst for aldol reactions in water, recoverable through fluorous solid-phase extraction. wordpress.com
Bio-catalysts: β-Cyclodextrin, a biodegradable and eco-benign supramolecular catalyst, has been used for the synthesis of substituted pyrrolidine-2-one derivatives in a water-ethanol medium. rsc.orgbohrium.com This approach avoids the use of metal catalysts and volatile organic solvents. rsc.org
| Catalyst System | Reaction Type | Recyclability/Key Features | Reference |
|---|---|---|---|
| Prolinamide Organocatalyst | Asymmetric aldol reaction | Recoverable by acid treatment and reusable for up to five cycles. | nih.gov |
| Pyrrolidinium Acetate (Ionic Liquid) | Synthesis of benzimidazoles and benzothiazoles | Green and recyclable catalyst, used under solvent-free conditions. | thieme-connect.de |
| Chiral Pyrrolidine on researchgate.netFullerene Support | Michael addition | Recyclable for up to six cycles with minimal loss of enantioselectivity. | acs.org |
| Fluorous (S)-Pyrrolidine Sulfonamide | Aldol reactions on water | Recoverable by fluorous solid-phase extraction and reusable for up to seven cycles. | wordpress.com |
| β-Cyclodextrin | Synthesis of substituted pyrrolidine-2-one derivatives | Biodegradable, eco-benign, and used in a water-ethanol medium without metal catalysts. | rsc.orgbohrium.com |
Atom Economy and Efficiency Metrics in Reaction Design
Atom economy, a concept introduced by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.com Designing synthetic routes with high atom economy is crucial for minimizing waste and creating more sustainable processes. ntnu.no
For the synthesis of pyrrolidine esters, this means favoring reaction types that maximize the incorporation of atoms from the starting materials into the final ester product. Addition reactions, for example, are inherently 100% atom economical in theory. mdpi.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.
In addition to atom economy, other green chemistry metrics are used to evaluate the sustainability of a chemical process. rsc.org Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. rsc.orgwhiterose.ac.uk A lower PMI indicates a greener process. Reaction Mass Efficiency (RME) is another useful metric that takes into account the yield and stoichiometry of the reaction.
When designing a synthesis for this compound, a chemist guided by these principles would aim for a convergent synthesis with a minimal number of steps, utilizing catalytic rather than stoichiometric reagents, and choosing reaction conditions that lead to high yields and selectivity, thereby improving both atom economy and other efficiency metrics like PMI and RME. rsc.org
| Metric | Definition | Ideal Value | Relevance to Pyrrolidine Ester Synthesis |
|---|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | 100% | Guides the selection of reaction types that minimize byproduct formation. |
| Process Mass Intensity (PMI) | Total mass in (reactants, solvents, etc.) / Mass of product | 1 | Provides a holistic view of the process efficiency, encouraging reduction in solvent and reagent use. |
| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | 100% | Combines the concepts of atom economy and chemical yield. |
Elucidation of Reaction Chemistry and Mechanistic Pathways of Methyl Pyrrolidine 1 Butyrate
Reactivity of the Butyrate (B1204436) Ester Functional Group
The methyl butyrate moiety is a typical ester and undergoes reactions characteristic of this functional group, primarily centered on the electrophilic carbonyl carbon.
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H2SO4), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible, and the equilibrium position is dictated by the concentrations of reactants and products. To drive the reaction to completion, a large excess of water is typically used.
Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., NaOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. The kinetics of this second-order reaction are dependent on the concentrations of both the ester and the hydroxide ion.
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (e.g., aq. HCl) | Pyrrolidine-1-butyric acid hydrochloride and Methanol (B129727) | Protonation of carbonyl oxygen, nucleophilic attack by water, tetrahedral intermediate, elimination of methanol. |
| Basic (e.g., aq. NaOH) | Sodium pyrrolidine-1-butyrate and Methanol | Nucleophilic attack by hydroxide, tetrahedral intermediate, elimination of methoxide (B1231860). |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base wikipedia.org.
Mechanism: The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. Under acidic conditions, the alcohol attacks the protonated carbonyl. Under basic conditions, an alkoxide (formed by deprotonation of the alcohol) attacks the carbonyl carbon wikipedia.org.
Equilibrium: The reaction is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used as the solvent, or the leaving alcohol (in this case, methanol) is removed from the reaction mixture as it is formed wikipedia.org. The presence of the tertiary amine in this compound could potentially catalyze the reaction intramolecularly, although specific studies are lacking.
| Reactant Alcohol | Expected Ester Product | Byproduct |
|---|---|---|
| Ethanol | Ethyl pyrrolidine-1-butyrate | Methanol |
| Isopropanol | Isopropyl pyrrolidine-1-butyrate | Methanol |
| Benzyl (B1604629) alcohol | Benzyl pyrrolidine-1-butyrate | Methanol |
Oxidation: The ester functional group is generally resistant to oxidation. Strong oxidizing agents would more likely attack the more electron-rich pyrrolidine (B122466) ring, specifically at the C-H bonds alpha to the nitrogen tamu.edu.
Reduction: The ester group can be readily reduced by powerful hydride-donating reagents.
Reduction to Alcohols: Lithium aluminum hydride (LiAlH4) is a strong reducing agent that will reduce the ester to a primary alcohol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an aldehyde intermediate, which is then immediately reduced to the corresponding primary alcohol. In this case, the product would be 4-(pyrrolidin-1-yl)butan-1-ol (B1282405) masterorganicchemistry.com.
Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C). This would yield 4-(pyrrolidin-1-yl)butanal.
| Reducing Agent | Reaction Conditions | Major Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH4) | e.g., Diethyl ether, followed by aqueous workup | 4-(pyrrolidin-1-yl)butan-1-ol |
| Diisobutylaluminium hydride (DIBAL-H) | e.g., Toluene, -78 °C | 4-(pyrrolidin-1-yl)butanal |
Intramolecular Cyclization and Rearrangement Processes Involving the Pyrrolidine and Butyrate Groups
Intramolecular reactions are fundamental processes in organic chemistry where a single molecule undergoes a transformation to form a new cyclic or rearranged product. In the context of this compound, the interaction between the nucleophilic nitrogen of the pyrrolidine ring and the electrophilic carbonyl carbon of the butyrate ester group can facilitate cyclization or rearrangement under specific conditions.
One plausible, though not explicitly documented for this specific molecule, intramolecular pathway is a base-catalyzed cyclization analogous to the Dieckmann condensation. synarchive.comorganic-chemistry.orgwikipedia.org The Dieckmann condensation is the intramolecular reaction of a diester using a strong base to form a cyclic β-keto ester. synarchive.comorganic-chemistry.org In a related fashion, the α-carbon to the ester in this compound could be deprotonated by a strong base, forming an enolate. This enolate could then attack the electrophilic carbon of an iminium ion transiently formed at the pyrrolidine ring, leading to the formation of a bicyclic product. The formation of five- and six-membered rings is generally favored in such cyclizations. wikipedia.orgchemistrysteps.com
Another potential intramolecular process is aminolysis, where the pyrrolidine nitrogen directly attacks the ester carbonyl. acs.org This type of reaction typically requires thermal activation or catalysis and results in the formation of a cyclic amide, known as a lactam. nih.gov Studies on similar amino esters have shown that the rate of cyclization is significantly influenced by the resulting ring size, with progenitors of 5- and 6-membered rings cyclizing readily at mild temperatures. nih.gov The cyclization of this compound via this pathway would lead to the formation of a bicyclic lactam structure.
Furthermore, rearrangements can be initiated through various catalytic processes. For instance, metal-catalyzed intramolecular C-H amination is a powerful method for synthesizing pyrrolidines from linear precursors, involving the direct formation of a C-N bond through a cyclic transition state. nih.govacs.org While typically used for the synthesis of the pyrrolidine ring itself, similar principles could be applied to induce rearrangements in a pre-existing molecule like this compound, potentially leading to novel heterocyclic scaffolds.
Catalytic Mechanisms in Transformations Involving this compound
Catalysis is crucial for controlling the reactivity and selectivity of chemical transformations. Both organocatalysts and metal-based catalysts can be employed to mediate reactions involving molecules with pyrrolidine and ester functionalities.
The pyrrolidine scaffold is a well-established "privileged motif" in organocatalysis, particularly in a mode of activation known as enamine catalysis. nih.govbeilstein-journals.org Chiral pyrrolidine derivatives, such as proline and its derivatives, are highly effective catalysts for a wide range of asymmetric transformations. nih.gov
The catalytic cycle of enamine catalysis typically involves the following steps:
Enamine Formation : The secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. msu.edu
Nucleophilic Attack : The enamine, acting as a HOMO-raised nucleophile, attacks an electrophile (e.g., a nitroolefin in a Michael addition).
Hydrolysis : The resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine catalyst, completing the catalytic cycle.
This mechanism allows for high levels of stereocontrol, as the chiral environment of the catalyst directs the approach of the electrophile. beilstein-journals.org In the context of reactions involving a substrate like this compound, the pyrrolidine moiety itself could potentially participate in or influence reactions, but more commonly, external pyrrolidine-based organocatalysts are used to promote transformations at other sites of a substrate molecule.
For example, in the Michael addition of aldehydes to nitroolefins, pyrrolidine-based organocatalysts have been shown to be highly effective. beilstein-journals.org The efficiency of these catalysts can be tuned by modifying the substituents on the pyrrolidine ring, which affects the steric environment around the active site.
| Organocatalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of syn-adduct |
|---|---|---|---|
| OC1 | 99 | 70:30 | 68 |
| OC2 | 95 | 78:22 | 68 |
| OC3 | 98 | 75:25 | 68 |
| OC4 | 99 | 73:27 | 67 |
Transition metal catalysis offers a powerful toolkit for a vast array of chemical transformations, including C-H functionalization, cross-coupling reactions, and cycloadditions. nih.gov For substrates containing a pyrrolidine ring, metal catalysts can be directed to specific sites, and the outcome of the reaction is often highly dependent on the nature of the ligands coordinated to the metal center. uu.nl Ligands influence the catalyst's performance by modifying its steric and electronic properties. researchgate.netnih.gov
A pertinent example is the copper-catalyzed intramolecular C-H amination reaction used to synthesize pyrrolidines. nih.govacs.orgresearchgate.net In these systems, the choice of ligand has a profound impact on reaction efficiency. Studies using various tris(pyrazolyl)borate (Tpx) ligands have demonstrated that both steric and electronic factors are critical. nih.govacs.org For instance, modifying the substituents on the pyrazolyl rings of the Tpx ligand allows for control over the steric and electronic environment of the copper catalyst. nih.gov This, in turn, influences the reaction yield and, in some cases, the diastereoselectivity of the cyclization product. It has been observed that subtle steric influences from the ligand can impact the transition state of the cyclization step. nih.govacs.org
| Ligand (Tpx) | Yield (%) |
|---|---|
| TpMs | 60 |
| TpBr3 | 80 |
| TpPh2 | 90 |
| TpiPr2 | 99 |
The data indicates that increasing the steric bulk and electron-donating ability of the ligand (from TpMs to TpiPr2) generally leads to higher product yields. acs.org The electronic properties of the ligands can also affect the redox potential of the metal center, which can be crucial for the catalytic cycle. For instance, studies on copper(I) complexes with pyrrolidine-appended ligands have shown that electron-donating groups on the ligand enhance the binding affinity towards the metal. nih.gov This interplay of steric and electronic effects allows for the fine-tuning of a catalyst's reactivity and selectivity for a specific transformation.
Advanced Spectroscopic Characterization and Structural Analysis of Methyl Pyrrolidine 1 Butyrate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of methyl pyrrolidine-1-butyrate can be assembled.
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms, such as the nitrogen in the pyrrolidine (B122466) ring and the oxygen atoms of the ester group. Protons closer to these electron-withdrawing groups are deshielded and resonate at higher chemical shifts (downfield). The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, as described by the n+1 rule.
Based on the structure, the predicted ¹H NMR assignments are presented in Table 1. The methyl protons of the ester group (H-1') are expected to appear as a singlet, being isolated from other protons. The protons on the pyrrolidine ring and the butyrate (B1204436) chain will exhibit more complex splitting patterns due to proton-proton coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2', H-5' (Pyrrolidine) | 2.5 - 2.7 | Triplet |
| H-3', H-4' (Pyrrolidine) | 1.7 - 1.9 | Multiplet |
| H-2 (Butyrate) | 2.3 - 2.5 | Triplet |
| H-3 (Butyrate) | 1.5 - 1.7 | Sextet |
| H-4 (Butyrate) | 0.9 - 1.1 | Triplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbonyl carbon of the ester group is significantly deshielded and appears at a very high chemical shift. Carbons bonded to the electronegative nitrogen and oxygen atoms are also shifted downfield.
The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2. These assignments are based on the expected electronic effects of the substituent groups on the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester Carbonyl) | 170 - 175 |
| C-2', C-5' (Pyrrolidine) | 53 - 57 |
| C-3', C-4' (Pyrrolidine) | 22 - 26 |
| C-2 (Butyrate) | 33 - 37 |
| C-3 (Butyrate) | 26 - 30 |
| C-4 (Butyrate) | 13 - 17 |
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-2 and H-3, and between H-3 and H-4 of the butyrate chain. Similarly, correlations between adjacent protons on the pyrrolidine ring (H-2'/H-3' and H-3'/H-4') would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms as listed in Tables 1 and 2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include the one between the OCH₃ protons and the ester carbonyl carbon, and between the H-2' protons of the pyrrolidine ring and the C-2 of the butyrate chain, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could be observed between protons on the pyrrolidine ring and the butyrate chain if they are in close spatial proximity.
The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. This can lead to the broadening of NMR signals. Dynamic NMR studies, which involve recording spectra at different temperatures, can be employed to study this conformational exchange. At lower temperatures, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of the pyrrolidine ring. The temperature at which these signals coalesce can be used to calculate the energy barrier for the ring-flipping process.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrational modes of the chemical bonds.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the pyrrolidine ring and the butyrate ester functional group.
Pyrrolidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups on the ring are expected in the 2850-2960 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely appear in the 1000-1250 cm⁻¹ range. Ring deformation and scissoring vibrations would be observed at lower frequencies.
Butyrate Ester: The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected to appear around 1735-1750 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester linkage will produce strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching of the methyl and methylene groups of the butyrate chain will also be present in the 2850-2960 cm⁻¹ range.
A summary of the predicted characteristic vibrational frequencies is provided in Table 3.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch | Alkane (Pyrrolidine & Butyrate) | 2850 - 2960 |
| C=O Stretch | Ester | 1735 - 1750 |
| C-O Stretch | Ester | 1000 - 1300 |
| C-N Stretch | Tertiary Amine | 1000 - 1250 |
| CH₂ Scissoring | Alkane | ~1450 |
Conformational Analysis Through Vibrational Signatures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The molecule's flexibility, primarily due to the rotatable bonds in the n-butyrate side chain and the potential for puckering in the pyrrolidine ring, gives rise to multiple conformers. These different spatial arrangements, or conformers, can exist in equilibrium.
Studies on analogous short-chain esters, such as methyl propionate (B1217596) and methyl n-butyrate, have demonstrated that the region of the IR spectrum containing carbonyl (C=O) and C-O stretching vibrations is particularly sensitive to conformational changes. rsc.org For this compound, variations in the dihedral angles along the C-C bonds of the butyrate chain would influence the vibrational frequencies of these groups. For instance, different conformers are expected to exhibit distinct C=O stretching frequencies, often appearing as a complex or broadened band in the spectrum. Low-temperature IR spectroscopy could be employed to "freeze out" specific conformers, simplifying the spectrum and allowing for the assignment of bands to individual structures. rsc.org
The vibrational modes of the pyrrolidine ring also contribute significantly to the spectrum. The C-N stretching and CH2 wagging and twisting modes of the ring are characteristic and can be influenced by the substituent on the nitrogen atom. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to calculate the vibrational frequencies for different possible conformers, aiding in the structural assignment of the observed bands. researchgate.net
Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 | From pyrrolidine and butyrate chain. |
| C=O (Ester) | Stretching | 1735 - 1750 | Position is sensitive to conformation. |
| C-O (Ester) | Stretching | 1150 - 1250 | Coupled with C-C stretching. |
| C-N (Tertiary Amine) | Stretching | 1050 - 1250 | Associated with the pyrrolidine ring. |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for deducing its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₁₇NO₂) is 171.125928785 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy of a few parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the formula as C₉H₁₇NO₂.
Table 2: Elemental Composition Verification by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₂ |
| Theoretical Exact Mass (Da) | 171.125928785 |
| Typical Experimental Mass (Da) | 171.1261 ± 0.0005 |
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion ([M+H]⁺ at m/z 172 in positive ion mode) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, several key fragmentation pathways can be predicted based on the fragmentation behavior of related structures like α-pyrrolidinophenone cathinones and simple esters. wvu.eduresearchgate.netacs.org
Alpha-Cleavage: A primary fragmentation pathway for N-alkylated pyrrolidines involves cleavage at the bond alpha to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion. For this molecule, the most prominent fragment is often the N-methylenepyrrolidinium ion or related species derived from the pyrrolidine ring, such as the fragment at m/z 84, corresponding to the [C₅H₁₀N]⁺ ion.
Ester Fragmentation: The ester group can undergo fragmentation through several routes. A common pathway is the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) from the protonated molecular ion.
McLafferty Rearrangement: Esters with a gamma-hydrogen, like the butyrate moiety here, can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the beta-carbon bond, leading to the loss of a neutral alkene.
Loss of the Butyrate Chain: Cleavage of the bond between the nitrogen and the butyrate chain can lead to the formation of the protonated pyrrolidine ion.
Table 3: Predicted Key Fragment Ions of Protonated this compound in MS/MS
| m/z (Da) | Proposed Formula | Probable Origin |
|---|---|---|
| 172 | [C₉H₁₈NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 140 | [C₉H₁₄N]⁺ | Loss of Methanol (CH₃OH) |
| 114 | [C₆H₁₂NO]⁺ | Cleavage of the ester group |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at the N-butyrate bond |
X-ray Crystallography for Solid-State Molecular Architecture
A successful crystallographic analysis would reveal the preferred conformation of the molecule in the crystalline lattice, including the pucker of the pyrrolidine ring and the orientation of the butyrate side chain. Furthermore, it would elucidate the nature of intermolecular interactions, such as van der Waals forces or weak C-H···O hydrogen bonds, that govern the crystal packing arrangement. This information is crucial for understanding the physical properties of the solid material and can be used to validate the results of computational conformational analyses. mdpi.com
Computational Chemistry and Theoretical Investigations of Methyl Pyrrolidine 1 Butyrate
Quantum Chemical Calculations of Molecular Structure and Energetics
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and thermodynamic stability of Methyl pyrrolidine-1-butyrate. These calculations solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and energies with a good balance of accuracy and computational cost. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). mdpi.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | O-CH₃ | ~1.43 Å |
| Bond Length | N-C (ring) | ~1.47 Å |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C-N-C (ring) | ~109° |
Note: These values are estimations based on typical DFT results for similar functional groups.
For higher accuracy in structure and energy predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. These methods are more computationally intensive than DFT but often provide results closer to experimental values, especially for systems where electron correlation is significant. researchgate.net For smaller molecules or for benchmarking DFT results, methods like MP2 with a correlation-consistent basis set (e.g., aug-cc-pVDZ) would be suitable for refining the geometry and calculating a more accurate electronic energy.
The choice of basis set is crucial for the accuracy of quantum chemical calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices include the Pople series (e.g., 6-31G*, 6-311+G(d,p)) and the Dunning correlation-consistent series (e.g., cc-pVDZ, aug-cc-pVTZ).
To ensure the reliability of the computational results, a basis set convergence study would be necessary. This involves performing the same calculation with a series of increasingly larger basis sets. The calculated properties, such as energy and geometry, are monitored, and when they no longer change significantly with an increase in basis set size, the results are considered to be converged.
Conformational Analysis and Dynamics Modeling
This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the dynamics of their interconversion. nih.gov
The conformational flexibility of this compound is primarily determined by the puckering of the pyrrolidine (B122466) ring and rotations around the single bonds in the butyrate (B1204436) side chain. The pyrrolidine ring can adopt various puckered conformations, typically described as "envelope" or "twisted" forms.
A potential energy surface (PES) scan is a computational technique used to explore these conformational changes. researchgate.net This is done by systematically varying specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, key dihedral angles to scan would include those defining the ring pucker and the rotations around the C-C bonds of the butyrate chain and the C-O bond of the ester group. The results of a PES scan reveal the low-energy conformers as minima on the surface and the transition states for their interconversion as saddle points.
The energy differences between the minima (stable conformers) and the maxima (transition states) on the potential energy surface represent the rotational barriers. These barriers determine the rates of conformational interconversion. The rotational barrier for a methyl group, for instance, is highly sensitive to its local chemical environment. nih.gov
For the butyrate chain, rotation around the central C-C bond is expected to show behavior similar to that of butane, with distinct anti and gauche conformers. researchgate.net The rotation of the methyl group of the ester function also has a characteristic rotational barrier.
Table 2: Estimated Rotational Energy Barriers in this compound
| Rotation | Dihedral Angle | Estimated Barrier (kcal/mol) | Notes |
|---|---|---|---|
| Pyrrolidine Ring Puckering | Varies | 0.5 - 2.0 | Low barrier for interconversion between envelope and twisted forms. |
| Butyrate Chain (Cα-Cβ) | N-C-C-C | 3.0 - 5.0 | Similar to the gauche-anti barrier in butane. |
| Butyrate Chain (Cβ-Cγ) | C-C-C-C | 3.0 - 5.0 | Similar to the gauche-anti barrier in butane. |
Note: These are estimated values based on computational studies of analogous structural motifs. researchgate.netnih.gov The actual barriers would be influenced by the interaction between the pyrrolidine ring and the side chain.
Computational Studies of Ring Puckering and Inversion
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational flux, characterized by "puckering" or out-of-plane atomic displacements. These conformations are typically described as either "envelope" (with four atoms coplanar and the fifth out of the plane) or "twist" (with no three atoms coplanar) forms. The interconversion between these puckered states is a low-energy process known as pseudorotation.
In computational studies of pyrrolidine and its derivatives, such as proline, two predominant pucker modes are identified: Cγ-endo (down) and Cγ-exo (up), where the Cγ atom is displaced towards or away from the substituent on the nitrogen atom, respectively. The specific conformation adopted by the pyrrolidine ring in this compound is influenced by the steric and electronic nature of the N-substituent, the methyl butyrate chain.
Quantum mechanical calculations, often using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can map the potential energy surface (PES) of the ring. For an N-substituted pyrrolidine, the bulky methyl butyrate group is expected to influence the equilibrium between the endo and exo puckers. Theoretical models predict that the nitrogen atom itself can undergo inversion, leading to different orientations of its substituent. The energy barrier for this inversion and for the interconversion of ring puckers can be calculated, providing a detailed picture of the molecule's flexibility and the relative populations of its conformers at thermal equilibrium. These computational analyses are critical for understanding how the molecule's shape affects its interactions and reactivity.
Electronic Structure and Bonding Analysis
Natural Bond Orbital (NBO) and Molecular Orbital Theory (HOMO-LUMO)
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis provides insight into charge distribution and intramolecular interactions that contribute to molecular stability. For this compound, NBO analysis would reveal significant hyperconjugative interactions. A key interaction would be the donation of electron density from the nitrogen atom's lone pair (n) to the antibonding orbitals (σ) of the adjacent C-C and C-H bonds in the butyrate chain and the pyrrolidine ring. These n → σ interactions stabilize the molecule by delocalizing electron density.
Molecular Orbital Theory describes the electronic structure in terms of delocalized orbitals spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring, reflecting its electron-donating character. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O) in the methyl butyrate moiety, which is an electron-accepting region. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Representative NBO Analysis Data for Key Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N | σ* (C-C) of butyrate | ~2-5 | Hyperconjugation |
| LP (1) N | σ* (C-H) of ring | ~1-3 | Hyperconjugation |
Note: E(2) represents the stabilization energy from second-order perturbation theory.
Electron Density Distribution and Molecular Electrostatic Potential (MEP)
The distribution of electrons within a molecule is fundamental to its chemical behavior. Computational methods can calculate the total electron density, which reveals how charge is distributed among the atoms. In this compound, the electronegative oxygen and nitrogen atoms draw electron density towards them.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating areas of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential.
For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen of the ester group, due to the presence of both its high electronegativity and lone pairs. The nitrogen atom would also exhibit a negative potential, though likely less intense than the carbonyl oxygen. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those attached to the carbons adjacent to the nitrogen and the carbonyl group. This map is instrumental in identifying the reactive sites of the molecule.
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift and Coupling Constant Prediction
Computational chemistry offers highly accurate methods for predicting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The predicted shifts are sensitive to the molecule's conformation, including the puckering of the pyrrolidine ring. By averaging the chemical shifts over a Boltzmann-weighted ensemble of low-energy conformers, a more accurate prediction that accounts for the molecule's flexibility can be obtained. These predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the structure of the compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrrolidine Cα | ~2.5 - 3.0 | ~54 - 58 |
| Pyrrolidine Cβ | ~1.7 - 2.0 | ~23 - 27 |
| Butyrate Cα (to N) | ~2.4 - 2.8 | ~52 - 56 |
| Butyrate Cβ | ~1.8 - 2.1 | ~22 - 26 |
| Butyrate Cγ (to C=O) | ~2.2 - 2.5 | ~30 - 34 |
| Carbonyl C | - | ~173 - 175 |
Note: These are estimated values based on typical ranges for similar functional groups.
Theoretical Vibrational Frequency Calculations and Assignment
The output of these calculations is a list of frequencies and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific atomic motion, such as the stretching of a bond, the bending of an angle, or the torsion of a dihedral angle. For this compound, key vibrational modes would include the C=O stretch of the ester, the C-N stretching of the amine, various C-H stretching and bending modes for the methylene (B1212753) and methyl groups, and skeletal vibrations of the pyrrolidine ring.
Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. The detailed assignment of calculated frequencies to specific vibrational modes provides a comprehensive understanding of the molecule's vibrational dynamics.
Table 3: Predicted Major Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| ~2850 - 3000 | C-H Stretching (Alkyl) | Medium-Strong |
| ~1735 - 1750 | C=O Stretching (Ester) | Strong |
| ~1430 - 1470 | CH₂ Bending (Scissoring) | Medium |
| ~1150 - 1250 | C-O Stretching (Ester) | Strong |
Electronic Absorption and Emission Spectra Simulation
Computational chemistry provides valuable insights into the electronic properties of molecules, including their absorption and emission of light. Simulating the electronic absorption and emission spectra of a compound like this compound allows for the prediction and interpretation of its behavior when interacting with electromagnetic radiation. These simulations are crucial for understanding the molecule's photophysical properties and potential applications in areas such as photosensitizers or fluorescent probes.
Theoretical Approach to Simulating Electronic Spectra
The simulation of electronic spectra is typically performed using quantum mechanical methods. Time-dependent density functional theory (TD-DFT) is a widely used approach for calculating the excited state properties of molecules. This method can predict the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry, and the oscillator strengths, which are related to the intensity of the absorption bands.
The process generally involves the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state using methods like density functional theory (DFT).
Excited State Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the energies of various electronic excited states and the probabilities of transitions to these states from the ground state.
Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to generate a theoretical absorption spectrum. Each transition is typically represented by a peak, often broadened using a Gaussian or Lorentzian function to simulate the experimental line shape.
For emission spectra (fluorescence), a similar procedure is followed, but it begins with the geometry optimization of the first excited state. The energy difference between the optimized first excited state and the ground state at that geometry provides the emission energy.
Simulated Electronic Spectrum of Methyl Butyrate
A study on the electronic structure of methyl butyrate provides both high-resolution photoabsorption spectra and theoretical calculations of its electronic transitions. The first absorption band observed experimentally is centered at 5.877 eV. researchgate.net This transition is attributed to the HOMO → LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) valence transition. researchgate.net
The following table presents a comparison between the calculated and experimental electronic transition energies for methyl butyrate. The calculations were performed for different conformers of the molecule, denoted as (a, a) and (g±, a) symmetries.
Table 1: Calculated and Experimental Electronic Transition Data for Methyl Butyrate
| Symmetry | Calculated Energy (eV) | Experimental Energy (eV) |
|---|---|---|
| (a, a) | 5.9 | 5.877 |
This table is interactive. You can sort and filter the data.
The close agreement between the calculated and experimental values for methyl butyrate demonstrates the utility of computational methods in predicting and understanding the electronic spectra of molecules. researchgate.net While the specific values for this compound would differ due to the presence of the pyrrolidine ring, the fundamental nature of the electronic transitions involving the ester group is expected to be similar. The nitrogen atom in the pyrrolidine ring could introduce n → π* transitions at lower energies, potentially leading to a more complex absorption spectrum.
Further computational investigations focused specifically on this compound are necessary to fully elucidate its electronic absorption and emission properties. Such studies would provide a more accurate and detailed understanding of its photophysical behavior.
Applications in Chemical Science and Materials Technology
Role as Versatile Synthetic Intermediates and Chiral Building Blocks
The pyrrolidine (B122466) scaffold is a "privileged" motif in organic synthesis, frequently found in natural products, pharmaceuticals, and catalysts. nih.govnih.gov The attachment of the methyl butyrate (B1204436) chain provides a functional handle that can be further elaborated, making these compounds valuable as synthetic intermediates.
Derivatives of the methyl pyrrolidine-1-butyrate framework are crucial intermediates in the biosynthesis and synthetic preparation of complex alkaloids. For instance, a closely related compound, methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, is a key biosynthetic intermediate for tropane (B1204802) alkaloids, a class of compounds known for their significant pharmacological properties. mdpi.com Research has identified that a specific polyketide synthase enzyme catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is a direct precursor to tropinone, the core structure of tropane alkaloids. mdpi.com The synthesis of these precursors is a critical step in understanding and potentially engineering the biosynthetic pathways of medicinally important molecules like cocaine and scopolamine. mdpi.com
The pyrrolidine ring itself is a foundational component of many natural alkaloids, including nicotine (B1678760) and hygrine. mdpi.com Synthetic strategies often leverage simple pyrrolidine derivatives to construct these more complex polycyclic systems, highlighting the role of compounds like this compound as foundational building blocks. mdpi.commdpi.com
Chiral pyrrolidines are among the most important building blocks in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. nih.govalfa-chemistry.com When used in their enantiomerically pure form, derivatives of this compound can serve as chiral scaffolds. The inherent chirality of the pyrrolidine ring directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with high stereoselectivity. alfa-chemistry.com
The development of methods to synthesize enantioenriched pyrrolidine derivatives is a significant area of research. mdpi.comwikipedia.org These chiral pyrrolidines can be incorporated into larger molecules or used as chiral auxiliaries that are later removed. The butyrate portion of the molecule can be modified or used as a reactive site, expanding its utility in building complex chiral architectures. alfa-chemistry.com
Contributions to Advanced Catalysis
The pyrrolidine framework is central to the design of highly effective catalysts for asymmetric reactions. This includes both metal-free organocatalysts and specialized ligands for transition metal complexes.
Since the discovery that the simple amino acid proline (a pyrrolidine derivative) can catalyze asymmetric aldol (B89426) reactions, the field of organocatalysis has expanded dramatically. nih.gov A vast number of chiral pyrrolidine-based organocatalysts have been developed to promote various chemical transformations with high efficiency and enantioselectivity. nih.govnih.gov
These catalysts typically operate by forming nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. nih.gov The structure of the pyrrolidine catalyst, including substituents, can be finely tuned to control the steric and electronic environment of the reaction, thereby dictating the stereochemical outcome. nih.gov Frameworks derived from the pyrrolidine-1-butyrate structure can be functionalized to create catalysts for reactions such as the Michael addition of aldehydes to nitroolefins, a key carbon-carbon bond-forming reaction. nih.gov The development of pyrrolidine-based catalysts continues to be a major focus, aiming to create more efficient, selective, and sustainable chemical transformations. nih.gov
Table 1: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts
| Reaction Type | Catalyst Type | Typical Substrates | Key Feature |
| Aldol Reaction | Proline and derivatives | Aldehydes, Ketones | Forms chiral β-hydroxy carbonyls. nih.gov |
| Michael Addition | Diarylprolinol silyl (B83357) ethers | Aldehydes, Nitroolefins | Creates chiral γ-nitro aldehydes. nih.gov |
| Mannich Reaction | Prolinamides | Ketones, Imines | Synthesizes chiral β-amino carbonyl compounds. acs.org |
| Diels-Alder Reaction | Imidazolidinones | Dienes, Dienophiles | Constructs chiral six-membered rings. nih.gov |
In addition to their role in organocatalysis, chiral pyrrolidines are critical components in the design of ligands for asymmetric transition metal-catalyzed reactions. nih.gov These reactions are fundamental to modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
The pyrrolidine moiety, when incorporated into a larger ligand structure such as a phosphoramidite, can coordinate to a metal center (e.g., palladium, rhodium, iridium). alfa-chemistry.comnih.gov The chiral environment created by the ligand around the metal atom steers the catalytic reaction to produce a specific enantiomer of the product. The butyrate chain offers a potential point of attachment for phosphine (B1218219) or other coordinating groups, allowing for the synthesis of novel bidentate or polydentate ligands. These tailored ligands are essential for developing highly selective and active catalysts for reactions like the Suzuki-Miyaura cross-coupling, which is widely used in the pharmaceutical and chemical industries. nih.gov The selection of the ligand is often crucial for controlling the reaction's efficiency and selectivity. rsc.org
Advanced Materials Science Applications
The structural motifs present in this compound are also finding applications in the field of advanced materials, particularly in the development of polymers and electrolytes for energy storage.
While this compound itself is not typically used as a monomer, the pyrrolidinium (B1226570) cation (a derivative of pyrrolidine) is a key component of a class of materials known as ionic liquids (ILs). mdpi.commdpi.comacs.org Pyrrolidinium-based ILs are valued for their high ionic conductivity, wide electrochemical stability windows, and low volatility. mdpi.com These properties make them highly promising as advanced, safer electrolytes for next-generation lithium-ion and lithium-metal batteries. mdpi.comacs.org The structure of the cation, including the length of alkyl chains, influences the physical and electrochemical properties of the IL, allowing for fine-tuning for specific applications. mdpi.com
Furthermore, the pyrrolidine ring can be incorporated into polymer backbones to create functional materials. Chiral porous polymers containing pyrrolidine units have been designed as heterogeneous organocatalysts that can be easily recovered and reused, offering advantages in sustainable chemistry. Similarly, polymers containing butyrate esters, such as poly(vinyl butyrate), are being explored as stable and robust polymer electrolyte matrices for solid-state lithium-metal batteries. These related applications demonstrate the potential of the core components of this compound in creating advanced materials with tailored properties.
This compound in Chemical and Materials Science
This compound, known systematically as methyl 4-(pyrrolidin-1-yl)butanoate, is a chemical compound whose applications are emerging in specialized areas of chemical science and materials technology. This article explores its role in the formulation of advanced electrochemical materials and its potential uses in polymer science.
1 Components in Novel Ionic Liquid Formulations for Electrochemical Applications
While direct application of this compound in ionic liquids is not extensively documented, closely related structures form the foundation of promising ionic liquids (ILs) for electrochemical applications, particularly for lithium-ion batteries. Research has focused on pyrrolidinium-based cations functionalized with a methyl butyrate group. electrochemsci.orgresearchgate.net These ILs are noted for their favorable physicochemical properties, such as thermal stability, high ionic conductivity, non-flammability, and negligible volatility. electrochemsci.org
A key example is the synthesis of a pyrrolidinium-based ionic liquid where the cation is functionalized with a methyl butyrate group, paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. electrochemsci.orgresearchgate.net This compound, N-methyl-N-(3-methoxycarbonylpropyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide, demonstrates the utility of the methyl butyrate functional group in designing ILs for energy storage. electrochemsci.org
Detailed Research Findings:
In a study comparing pyrrolidinium cations with different functional groups (butyl, butyronitrile, pentenyl, and methyl butyrate), the methyl butyrate derivative, referred to as PY(methyl butyrate)TFSI, exhibited distinct electrochemical properties. electrochemsci.orgresearchgate.net
Physicochemical Properties: The presence of the electron-withdrawing methyl butyrate group was found to increase the viscosity and decrease the ionic conductivity of the IL compared to simple alkyl-substituted versions. electrochemsci.orgresearchgate.net This is attributed to a biased electron distribution in the cation, which affects ion mobility. electrochemsci.org The crystallization of PY(methyl butyrate)TFSI is disturbed by its asymmetric chemical structure. electrochemsci.org
Electrochemical Stability: All the synthesized pyrrolidinium-based ILs, including the methyl butyrate variant, demonstrated a wide electrochemical potential window with stability above 5.0 V. researchgate.netdocumentsdelivered.com This high stability is a critical requirement for electrolytes used in high-energy-density lithium-ion batteries. mdpi.commdpi.com
Electrode Interface: The methyl butyrate functionalized IL showed evidence of forming a solid electrolyte interphase (SEI) layer on graphite (B72142) electrodes. researchgate.netdocumentsdelivered.com The formation of a stable SEI layer is crucial for the long-term cycling performance and safety of lithium-ion batteries.
The research highlights that functional groups like methyl butyrate can be used to tune the properties of ionic liquids. electrochemsci.org While the methyl butyrate group led to higher viscosity and lower conductivity, which can be a drawback, it also contributed to the essential electrochemical stability needed for battery applications. electrochemsci.orgresearchgate.net
Interactive Data Table: Physicochemical Properties of Functionalized Pyrrolidinium ILs
| Ionic Liquid | Tg (°C) | Tm (°C) | Viscosity at 25°C (mPa·s) | Ionic Conductivity at 25°C (mS/cm) |
| PY(butyl)TFSI | -87.1 | 1.1 | 65.5 | 3.20 |
| PY(butyronitrile)TFSI | -84.3 | -14.6 | 137.9 | 1.17 |
| PY(pentenyl)TFSI | -91.0 | -12.1 | 71.0 | 2.89 |
| PY(methyl butyrate)TFSI | -83.7 | -20.6 | 129.5 | 1.25 |
Source: Adapted from International Journal of Electrochemical Science, 6 (2011) 6219-6230. electrochemsci.org
2 Modifiers or Solvents in Polymer Synthesis and Processing
There is limited specific information in publicly available scientific literature detailing the use of this compound as a direct modifier or solvent in polymer synthesis and processing. However, the broader class of pyrrolidinium-based ionic liquids and related N-alkyl pyrrolidone structures are extensively used in polymer science, suggesting potential analogous applications.
Pyrrolidinium-based polymeric ionic liquids have been synthesized and explored as stable polymer electrolytes. alfa-chemistry.comresearchgate.net For instance, polymer electrolytes created from poly(diallyldimethylammonium) TFSI combined with a pyrrolidinium ionic liquid can form transparent, mechanically stable films with high ionic conductivity (greater than 10-4 S/cm at room temperature) and a wide electrochemical window, making them suitable for solid-state lithium batteries. researchgate.net These systems demonstrate how pyrrolidinium structures are integral to creating advanced polymer materials for electrochemical use. alfa-chemistry.com
Furthermore, ionic liquids in general are recognized for their ability to dissolve a wide range of polymeric substances, making them effective solvents for chemical reactions and processing. mdpi.com The tunability of ILs allows for the design of solvents for specific polymer applications. mdpi.commdpi.com While research has not explicitly focused on this compound for these purposes, its structural similarity to cations used in polymer-compatible ILs indicates a potential area for future investigation.
Development and Validation of Analytical Methodologies for Methyl Pyrrolidine 1 Butyrate
Rigorous Method Development and Validation Protocols
The goal of analytical method development is to create a procedure that allows for the reliable quantification and identification of the target compound. agnopharma.com The process is systematic and should be appropriate for the stage of development. agnopharma.com Once a method is developed, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and can produce reliable and consistent results. emerypharma.com
The validation process involves evaluating several key performance characteristics as defined by ICH guidelines. demarcheiso17025.com
Table 3: Key Analytical Method Validation Parameters
| Parameter | Definition |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels: repeatability, intermediate precision, and reproducibility. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
Specificity and selectivity are critical parameters in method validation that ensure the analytical signal is attributable only to the target analyte. iupac.org
Specificity is the ability of a method to produce a signal only for the analyte of interest, without interference from other components like impurities, degradation products, or excipients. researchgate.net In a validation procedure, specificity confirms the unequivocal assessment of the analyte. researchgate.net
Selectivity refers to the extent to which a method can distinguish and determine the analyte in a complex mixture without interference from other components. iupac.org While often used interchangeably with specificity, selectivity is considered by some to be a matter of degree, whereas a method is either specific or it is not. iupac.org
For a chromatographic method for Methyl pyrrolidine-1-butyrate, specificity would be demonstrated by:
Forced Degradation Studies: The compound is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. The analytical method is then used to show that the peaks for these degradation products are well-resolved from the peak of the parent compound.
Impurity Spiking: Known impurities are added to a pure sample of this compound to demonstrate that the method can separate them from the main peak.
Peak Purity Analysis: Using a photodiode array (PDA) detector in HPLC or mass spectrometry in GC-MS or LC-MS to confirm that the chromatographic peak for this compound contains only a single component.
Linearity and Calibration Range
The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a specified range. sepscience.com This relationship is typically evaluated by analyzing a series of standards at different concentrations and using statistical methods, such as least-squares regression, to assess the performance of the calibration curve. sepscience.com The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the determination of this compound, a typical approach involves a Gas Chromatography-Mass Spectrometry (GC-MS) method. The linearity of this method was assessed by preparing and analyzing a series of calibration standards. A stock solution of this compound was prepared and serially diluted to create calibration standards at five different concentration levels. thermofisher.com Each concentration level was injected multiple times to ensure the reliability of the results.
The linearity was evaluated by plotting the peak area response against the corresponding concentration of this compound. A linear regression analysis was performed on the resulting data. The relationship is typically expressed by the equation y = mx + c, where 'y' is the peak area, 'm' is the slope of the regression line, 'x' is the concentration, and 'c' is the y-intercept. researchgate.net The correlation coefficient (R²) is used as a measure of the quality of the fit of the data to the regression line. sepscience.com For most analytical methods, a correlation coefficient of 0.999 or greater is considered evidence of a strong linear relationship. researchgate.netmdpi.com
The findings from a representative linearity study are presented below.
Table 1: Linearity and Calibration Range Data for this compound | Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | :--- | | 1 | 1.0 | 15,234 | | 2 | 5.0 | 76,150 | | 3 | 10.0 | 151,980 | | 4 | 25.0 | 380,100 | | 5 | 50.0 | 759,950 | | Regression Results | | | | Slope (m) | 15190 | | Y-intercept (c) | 45.8 | | Correlation Coefficient (R²) | 0.9998 | | Calibration Range | 1.0 - 50.0 µg/mL |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. youtube.com Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. youtube.com Precision is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
The accuracy of the analytical method for this compound was determined by analyzing spiked samples at three different concentration levels (low, medium, and high) within the calibration range. The percentage recovery was calculated for each level.
Precision was evaluated through repeatability and intermediate precision studies. For repeatability, six replicate samples at a medium concentration level were analyzed on the same day under the same operating conditions. For intermediate precision, the analysis was repeated on different days by different analysts to assess the method's reproducibility. researchgate.net
Table 2: Accuracy (Recovery) Data for this compound
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean of n=3) | % Recovery |
|---|---|---|---|
| Low | 5.0 | 4.91 | 98.2% |
| Medium | 10.0 | 10.11 | 101.1% |
Table 3: Precision Data for this compound (Concentration = 10 µg/mL)
| Precision Type | Replicate | Measured Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation | %RSD |
|---|---|---|---|---|---|
| Repeatability (Intra-day) | 1 | 10.15 | 10.08 | 0.11 | 1.09% |
| 2 | 10.02 | ||||
| 3 | 9.98 | ||||
| 4 | 10.11 | ||||
| 5 | 10.20 | ||||
| 6 | 9.95 | ||||
| Intermediate Precision (Inter-day) | Day 1/Analyst 1 | 10.08 | 10.01 | 0.15 | 1.50% |
| Day 2/Analyst 2 | 9.89 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmavalidation.in The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. pharmavalidation.in
Several methods can be used to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio, and a method based on the standard deviation of the response and the slope of the calibration curve. khemit.net The latter is a commonly used statistical method where the LOD and LOQ are calculated using the following formulas as per the International Council for Harmonisation (ICH) guidelines: sepscience.com
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines (or the residual standard deviation of the regression line).
S = the slope of the calibration curve. sepscience.com
For the analytical method for this compound, the LOD and LOQ were calculated based on the standard deviation of the y-intercept and the slope obtained from the linearity study. The calculated values indicate the sensitivity of the method for detecting and quantifying low concentrations of the analyte. nih.gov
Table 4: LOD and LOQ Data for this compound
| Parameter | Value |
|---|---|
| Slope of the Calibration Curve (S) | 15190 |
| Standard Deviation of the Y-intercept (σ) | 125.5 |
| Limit of Detection (LOD) | 0.27 µg/mL |
| Limit of Quantitation (LOQ) | 0.83 µg/mL |
Robustness and Ruggedness
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com Ruggedness, often considered a part of robustness or intermediate precision, evaluates the reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots. ut.ee
The robustness of the GC-MS method for this compound was evaluated by introducing small, deliberate changes to critical method parameters and observing the effect on the results, specifically on peak area and retention time. The parameters varied included the GC oven temperature, carrier gas flow rate, and injection port temperature. The results are typically evaluated by calculating the %RSD of the assay results under the varied conditions.
Ruggedness was assessed by having two different analysts perform the analysis on different days using different GC-MS instruments. The agreement between the results obtained under these different conditions demonstrates the ruggedness of the method.
Table 5: Robustness Study for this compound
| Parameter Varied | Nominal Value | Variation | Mean Assay (% of Nominal) | %RSD (n=3) |
|---|---|---|---|---|
| GC Oven Temperature | 150°C | 148°C | 99.5% | 1.2% |
| 152°C | 100.8% | 1.1% | ||
| Carrier Gas Flow Rate | 1.0 mL/min | 0.9 mL/min | 98.9% | 1.4% |
| 1.1 mL/min | 101.2% | 1.3% | ||
| Injection Port Temperature | 250°C | 245°C | 100.3% | 0.9% |
Table 6: Ruggedness Study for this compound
| Condition | Mean Assay (% of Nominal, n=6) | %RSD |
|---|---|---|
| Analyst 1, Instrument 1, Day 1 | 100.5% | 1.3% |
| Analyst 2, Instrument 2, Day 2 | 99.6% | 1.5% |
Future Research Directions and Emerging Paradigms for Methyl Pyrrolidine 1 Butyrate
Design of Next-Generation Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards more sustainable and environmentally benign manufacturing processes. For Methyl pyrrolidine-1-butyrate, future research will likely focus on developing synthetic routes that align with the principles of green chemistry, moving away from traditional methods that may rely on harsh reagents and generate significant waste.
Key Research Thrusts:
Biocatalytic Synthesis: The use of enzymes or whole-cell biocatalysts offers high selectivity and mild reaction conditions. acs.orgpioneeringminds.comdigitellinc.com Future research could explore the use of engineered enzymes, such as transaminases or lipases, for the asymmetric synthesis of pyrrolidine (B122466) derivatives, potentially leading to enantiomerically pure versions of this compound. acs.org This approach could significantly reduce the environmental footprint compared to classical chemical methods.
Renewable Feedstocks: A major goal of sustainable chemistry is the utilization of renewable starting materials. Research could focus on deriving the butyrate (B1204436) or pyrrolidine moieties from bio-based sources, such as γ-aminobutyric acid (GABA), which can be obtained from glutamic acid found in plant proteins. arxiv.orgchemcopilot.com
Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability. rsc.org Investigating the synthesis of this compound using flow chemistry could lead to higher yields, reduced reaction times, and minimized waste generation compared to batch processing. rsc.org
One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces solvent use, energy consumption, and purification steps. arxiv.org Developing a one-pot synthesis for this compound from simple precursors would be a significant step towards a more efficient and sustainable process. chemcopilot.comarxiv.org
| Synthetic Strategy | Traditional Approach | Next-Generation Sustainable Approach | Potential Advantages |
|---|---|---|---|
| Starting Materials | Petroleum-based | Bio-based (e.g., from glutamic acid) | Reduced carbon footprint, use of renewable resources. |
| Catalysis | Homogeneous metal catalysts | Biocatalysts (enzymes), heterogeneous nanocatalysts | High selectivity, mild conditions, catalyst reusability, lower toxicity. acs.orgmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-derived solvents | Reduced environmental pollution and health hazards. gcande.org |
| Process | Batch processing | Continuous flow chemistry | Improved safety, efficiency, and scalability. rsc.org |
Exploration of Novel Catalytic Functions and Mechanistic Insights
The pyrrolidine scaffold is a privileged structure in organocatalysis. figshare.comresearchgate.net Future research should not only focus on the synthesis of this compound but also on its potential use as a catalyst or as a building block for more complex catalytic systems.
Key Research Thrusts:
Organocatalyst Development: The pyrrolidine ring is a key component of many successful organocatalysts, such as those based on proline. figshare.com Research could explore modifications of the this compound structure to create novel catalysts for various organic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions.
Novel Heterogeneous Catalysts: The synthesis of pyrrolidine derivatives can be enhanced by novel catalytic systems. For instance, the use of magnetic nanorods functionalized with L-proline has been shown to be effective in the stereoselective synthesis of spirocyclic pyrrolidines. mdpi.com Future work could investigate similar nanocatalysts for the efficient synthesis of this compound.
Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization. This includes computational studies, such as Density Functional Theory (DFT) calculations, to elucidate transition states and reaction pathways. This knowledge can guide the rational design of more efficient catalysts and reaction conditions.
| Catalyst Type | Example | Application in Pyrrolidine Synthesis | Future Research Direction for this compound |
|---|---|---|---|
| Organocatalysts | Proline and its derivatives | Asymmetric aldol and Mannich reactions. | Modification of the compound to act as a novel organocatalyst. |
| Biocatalysts | Lipases, Esterases, Transaminases | Enantioselective synthesis of chiral pyrrolidine building blocks. acs.org | Development of enzymatic routes for stereoselective synthesis. |
| Heterogeneous Catalysts | Metal oxides on supports (e.g., Cu/Ni on ZSM-5) arxiv.org | One-pot synthesis from diols and amines. arxiv.org | Screening of robust heterogeneous catalysts for improved yield and reusability. |
| Nanocatalysts | L-proline functionalized magnetic nanorods mdpi.com | Stereoselective synthesis of complex pyrrolidines. mdpi.com | Design of functionalized nanocatalysts for efficient and selective synthesis. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. rsc.orgwiley.com These tools can accelerate the development of efficient and sustainable processes for producing this compound.
Key Research Thrusts:
Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can propose multiple synthetic pathways for a target molecule, including novel and more efficient routes that might be overlooked by human chemists. chemcopilot.comengineering.org.cn These tools can be trained on vast reaction databases to suggest disconnections and starting materials for this compound that prioritize green chemistry principles. wiley.comelsevier.com
Reaction Condition Optimization: Machine learning models can predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. nih.govbeilstein-journals.orgchemintelligence.com By training on existing data for N-alkylation and esterification reactions, ML algorithms could rapidly identify the ideal conditions for synthesizing this compound.
Catalyst Discovery: AI can be used to screen virtual libraries of potential catalysts and predict their performance. pioneeringminds.comarxiv.orgarxiv.org This approach can accelerate the discovery of novel and more effective organocatalysts or transition metal catalysts for the synthesis of this compound.
Predictive Green Chemistry: ML models are being developed to predict green chemistry metrics, such as the Process Mass Intensity (PMI), for a proposed synthetic route before it is carried out in the lab. acs.orgresearchgate.netrsc.org This allows chemists to design sustainability into the synthesis plan from the very beginning. elsevier.com
Expanding the Scope of Applications in Emerging Materials Science Fields
While pyrrolidine derivatives are well-known in pharmaceuticals, their potential in materials science is an expanding area of research. This compound could serve as a valuable building block or precursor for a variety of advanced materials.
Key Research Thrusts:
Ionic Liquids: The pyrrolidinium (B1226570) cation is a common component of ionic liquids (ILs). By modifying this compound, novel task-specific ionic liquids could be designed for applications such as CO2 capture, catalysis, and as green solvents.
Functional Polymers: The pyrrolidine and ester functionalities of the molecule could be leveraged to synthesize novel polymers. For example, it could be incorporated into polyesters or polyamides to impart specific properties such as improved thermal stability, solubility, or biodegradability.
Corrosion Inhibitors: Amine-containing organic compounds are often effective corrosion inhibitors. Future studies could evaluate the efficacy of this compound and its derivatives in protecting metallic surfaces from corrosion, particularly in industrial settings.
Self-Healing Materials: The dynamic nature of bonds involving the pyrrolidine nitrogen could be exploited in the design of self-healing polymers. The compound could be incorporated into a polymer matrix to facilitate reversible bond formation, enabling the material to repair damage.
Comprehensive Green Chemistry Assessment Across the Compound's Life Cycle
A truly sustainable chemical product must be evaluated not only on the efficiency of its synthesis but also on its environmental impact throughout its entire life cycle, from raw material sourcing to end-of-life disposal.
Key Research Thrusts:
Life Cycle Assessment (LCA): A comprehensive LCA of different synthetic routes for this compound would provide a holistic view of their environmental impact. This assessment would consider factors such as energy consumption, greenhouse gas emissions, water usage, and waste generation from cradle to grave.
Application of Green Metrics: The systematic application and comparison of various green chemistry metrics can guide the selection of the most sustainable synthetic pathway. Future research should focus on quantifying these metrics for any newly developed synthetic route.
Biodegradability and Ecotoxicity Studies: To ensure the environmental compatibility of this compound, especially if it finds use in applications with potential environmental release, its biodegradability and ecotoxicity must be thoroughly investigated. This data is crucial for a complete environmental risk assessment.
Circular Economy Principles: Research should explore opportunities to create a circular life cycle for the compound. This could involve developing methods for recycling the compound from end-of-life products or designing it to degrade into non-toxic, reusable components.
| Green Chemistry Metric | Description | Relevance to this compound Synthesis |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of incorporating reactant atoms into the final product. Higher is better. |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | Highlights the amount of waste generated. Lower is better. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | A holistic metric that includes reactants, solvents, and process aids. Lower is better. researchgate.netrsc.org |
| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100% | Similar to atom economy but uses actual masses, accounting for yield and stoichiometry. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for sustainable chemical innovation.
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl pyrrolidine-1-butyrate in laboratory settings?
- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, solvent choice (polar aprotic solvents like DMF may enhance nucleophilic substitution reactions), temperature (e.g., heating at 150°C for 20 hours as in analogous pyrrolidine syntheses), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of aldehyde to amine). Purification steps, such as extraction with ethyl acetate and drying over MgSO₄, should be documented rigorously. Reference analogous procedures in pyrrolidine derivatives for guidance . Reagent purity and storage conditions (e.g., hygroscopic reagents stored under inert gas) are critical, as outlined in reagent catalogs .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts to predicted values (e.g., δ ~3.3 ppm for pyrrolidine N-CH₂ groups) .
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns.
- Chromatography: Use HPLC or GC with standardized columns (e.g., C18 for reverse-phase) to assess purity.
Cross-validate results with elemental analysis for empirical formula confirmation. Document all data per journal guidelines to ensure reproducibility .
Q. What safety precautions are essential when handling this compound in laboratory environments?
- Methodological Answer: Follow SDS guidelines for related pyrrolidine compounds:
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Store in airtight containers under inert gas if hygroscopic .
Advanced Research Questions
Q. What computational methods are recommended to predict the conformational stability of the pyrrolidine ring in this compound?
- Methodological Answer: Use Cremer-Pople puckering parameters to quantify ring non-planarity . Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy minima for different puckered conformers. Compare computed NMR chemical shifts (via gauge-independent atomic orbital, GIAO, method) with experimental data to validate predictions.
Q. How should researchers address discrepancies between spectroscopic data and X-ray crystallography results when characterizing this compound?
- Methodological Answer:
- Cross-validation: Re-examine NMR sample preparation (e.g., solvent deuteration artifacts) and crystallography data (e.g., twinning or disorder in SHELXL refinement) .
- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility that may not be captured in static crystal structures .
Q. How can ring puckering analysis enhance the understanding of this compound's reactivity in catalytic applications?
- Methodological Answer: Conformational analysis via Cremer-Pople coordinates identifies steric and electronic effects. For instance, a twisted pyrrolidine ring may expose reactive sites (e.g., lone pairs on nitrogen) or stabilize transition states in catalysis. Compare puckering amplitudes (q) and phase angles (θ) across derivatives to correlate structure-activity relationships .
Q. What strategies are effective in resolving contradictions arising from different chromatographic purity assessments of this compound?
- Methodological Answer:
- Multi-method approach: Combine HPLC (for polarity-based separation) with ion chromatography (for charged impurities).
- Spiking experiments: Add known impurities (e.g., unreacted starting materials) to confirm retention times.
- Reference standards: Use certified reference materials (CRMs) for calibration, as described in pharmaceutical impurity guidelines .
Q. How can researchers employ SHELX software to determine the crystal structure of this compound, and what challenges might arise during refinement?
- Methodological Answer:
- Structure solution: Use SHELXD for phase determination and SHELXL for refinement. Input high-resolution data (≤1.0 Å) to resolve disorder in flexible pyrrolidine rings.
- Challenges: Address twinning via TWIN/BASF commands and anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding networks using SHELXPRO .
Data Integrity and Reproducibility
Q. What are the best practices for documenting the experimental synthesis of this compound to ensure reproducibility?
- Methodological Answer: Follow Beilstein Journal guidelines:
- Detail reaction conditions (solvent volume, heating time, cooling rate).
- Report yields after purification and provide NMR/HRMS spectra in supplementary data.
- Disclose deviations from published protocols (e.g., alternative catalysts) .
Q. How can researchers ensure transparency when reporting contradictory data in studies on this compound?
- Methodological Answer:
- Pre-registration: Share experimental designs and analysis plans in open repositories.
- Data repositories: Upload raw NMR, crystallography, and chromatographic data to platforms like Zenodo.
- Peer review: Invite independent validation via collaborative networks, adhering to integrity principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
